![molecular formula C13H17NO2 B1268794 4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde CAS No. 26116-47-2](/img/structure/B1268794.png)
4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde
Overview
Description
“4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde” is a chemical compound with the molecular formula C13H17NO2 . It is a specialty product often used for proteomics research .
Synthesis Analysis
The synthesis of “4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde” and related compounds has been discussed in various scientific literature . The synthetic strategies used often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .
Molecular Structure Analysis
The molecular structure of “4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde” is characterized by a five-membered pyrrolidine ring attached to a benzaldehyde group via an ethoxy linker . The InChI code for this compound is 1S/C13H17NO2/c15-11-12-3-5-13 (6-4-12)16-10-9-14-7-1-2-8-14/h3-6,11H,1-2,7-10H2 .
Chemical Reactions Analysis
The pyrrolidine ring in “4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde” is a versatile scaffold that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The steric factors and spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde” include a molecular weight of 219.28 . More detailed properties such as melting point, boiling point, and density are not available in the current resources.
Scientific Research Applications
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring, a core component of 4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde, is widely used in medicinal chemistry due to its versatility and biological relevance . It serves as a scaffold for creating novel biologically active compounds, particularly in the development of drugs for treating human diseases. The saturated nature of the pyrrolidine ring allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules, influencing their biological activity.
Antibacterial Agents
Research has shown that derivatives of pyrrolidine, including those similar to 4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde, exhibit antibacterial activity . The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the pyrrolidine ring can significantly affect antibacterial efficacy. This compound could potentially be used as a starting point for the synthesis of new antibacterial agents.
Enantioselective Synthesis
The stereogenicity of the pyrrolidine ring in 4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde makes it an excellent candidate for use in enantioselective synthesis . The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, which is crucial for binding to enantioselective proteins.
Future Directions
The future directions for “4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde” and related compounds could involve further exploration of their biological activities and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could be a promising area of research .
properties
IUPAC Name |
4-(2-pyrrolidin-1-ylethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-11-12-3-5-13(6-4-12)16-10-9-14-7-1-2-8-14/h3-6,11H,1-2,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPDRNOYMGEXQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359631 | |
Record name | 4-(2-pyrrolidin-1-ylethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde | |
CAS RN |
26116-47-2 | |
Record name | 4-(2-pyrrolidin-1-ylethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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